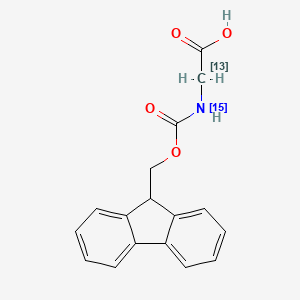
Fmoc-Gly-OH-2-13C,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s full name is N-(9-Fluorenylmethoxycarbonyl)-glycine-2-13C,15N .
- It is commonly used in peptide synthesis and other biochemical applications.
Fmoc-Gly-OH-2-13C,15N: is a derivative of glycine (Gly) that has been isotopically labeled with carbon-13 (^13C) and nitrogen-15 (^15N) atoms.
Méthodes De Préparation
Synthetic Routes: The synthesis of Fmoc-Gly-OH-2-13C,15N involves incorporating isotopically labeled precursors. One common route is the solid-phase peptide synthesis (SPPS) method.
Reaction Conditions: In SPPS, the Fmoc-protected amino acid is attached to a solid resin support. The Fmoc group is then selectively removed using base (e.g., piperidine), followed by coupling with the next amino acid.
Industrial Production: While industrial-scale production details are proprietary, the same principles apply, albeit on a larger scale.
Analyse Des Réactions Chimiques
Reactions: Fmoc-Gly-OH-2-13C,15N can undergo various reactions typical of amino acids, including amidation, esterification, and peptide bond formation.
Common Reagents and Conditions: These reactions often use coupling reagents (e.g., HBTU, HATU) and base (e.g., DIEA) for deprotection and coupling.
Major Products: The primary product is the this compound peptide itself, which can be elongated to form longer peptides.
Applications De Recherche Scientifique
Chemistry: Fmoc-Gly-OH-2-13C,15N serves as a valuable tool for studying peptide chemistry, protein folding, and interactions.
Biology: It aids in understanding protein structure and function, as well as in designing stable isotopic probes.
Medicine: Isotopically labeled peptides are used in drug development, pharmacokinetics, and imaging studies.
Industry: this compound contributes to the production of labeled peptides for research and diagnostics.
Mécanisme D'action
- Fmoc-Gly-OH-2-13C,15N itself does not have a specific mechanism of action. its isotopic labeling allows researchers to track peptide behavior, stability, and interactions in biological systems.
Comparaison Avec Des Composés Similaires
Uniqueness: Fmoc-Gly-OH-2-13C,15N’s uniqueness lies in its isotopic labeling, which enables precise studies.
Similar Compounds: Other isotopically labeled amino acids, such as Fmoc-Gly-OH-13C2,15N (with different labeling positions), fall into this category.
Remember that this compound plays a crucial role in advancing our understanding of peptides, proteins, and their functions.
Propriétés
Formule moléculaire |
C17H15NO4 |
|---|---|
Poids moléculaire |
299.29 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,18+1 |
Clé InChI |
NDKDFTQNXLHCGO-PHHLUUBBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][13CH2]C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



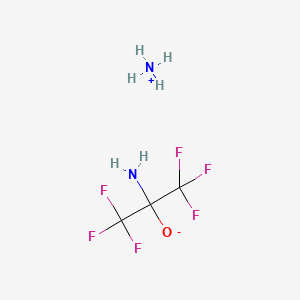

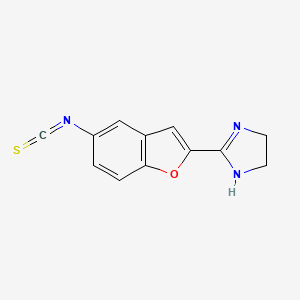
![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
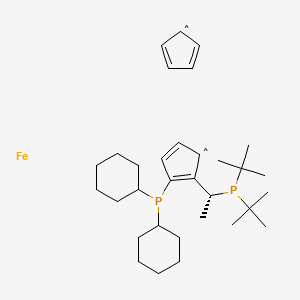
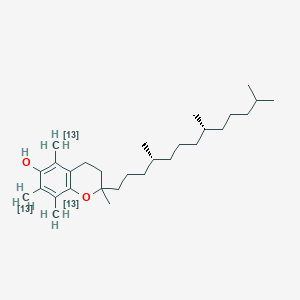
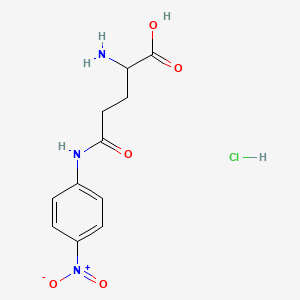



![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)


